molecular formula C9H13NO B6291087 6-Hydroxyspiro[2.5]octane-6-carbonitrile CAS No. 2021603-49-4

6-Hydroxyspiro[2.5]octane-6-carbonitrile

Cat. No. B6291087
CAS RN: 2021603-49-4
M. Wt: 151.21 g/mol
InChI Key: YQOCANGBKOIPAS-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[2.5]octane-6-carbonitrile (6-HSC) is a structural isomer of spiro[2.5]octane-6-carbonitrile (SOC) and is a highly versatile molecule with a wide range of applications. 6-HSC has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry. It is a synthetic compound with a unique structure that makes it an attractive target for research. 6-HSC is an important intermediate for the synthesis of a variety of compounds, including natural products and drugs. In addition, it has been used in the study of biochemical and physiological processes.

Scientific Research Applications

6-Hydroxyspiro[2.5]octane-6-carbonitrile has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of natural products and drugs, as well as for the study of biochemical and physiological processes. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the study of the structure and function of enzymes, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of 6-Hydroxyspiro[2.5]octane-6-carbonitrile is not well understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been shown to be involved in the synthesis of proteins, lipids, and other biomolecules. In addition, it has been shown to be involved in the regulation of gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be involved in a variety of biochemical and physiological processes. It has been shown to regulate gene expression, cell signaling, and the synthesis of proteins, lipids, and other biomolecules. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The use of 6-Hydroxyspiro[2.5]octane-6-carbonitrile in laboratory experiments has several advantages. It is a highly versatile molecule that can be used in a variety of synthetic organic chemistry, pharmaceuticals, and biochemistry experiments. In addition, it is relatively easy to synthesize and can be used to produce high yields of products. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable molecule and can decompose when exposed to light or heat.

Future Directions

The potential future directions for 6-Hydroxyspiro[2.5]octane-6-carbonitrile are numerous. Its use in the synthesis of natural products and drugs, as well as in the study of biochemical and physiological processes, could be further explored. In addition, it could be used in the development of new materials and polymers. Finally, its potential therapeutic applications could be studied, such as its anti-inflammatory, anti-cancer, and anti-bacterial effects.

Synthesis Methods

6-Hydroxyspiro[2.5]octane-6-carbonitrile can be synthesized from SOC through a variety of methods. The most common method is the reaction of SOC with a strong base, such as sodium hydroxide, followed by hydrolysis of the resulting product. This method is simple and efficient, and can be used to produce high yields of this compound. Another method involves the reaction of SOC with a strong acid, such as hydrochloric acid, followed by hydrolysis of the resulting product. This method is more complex, but can also produce high yields of this compound.

properties

IUPAC Name

6-hydroxyspiro[2.5]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCANGBKOIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC(CC2)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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